4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol
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Overview
Description
4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3F4IO2 It is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as iodine and fluorine sources, along with catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation would produce quinones .
Scientific Research Applications
4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-iodo-5-(trifluoromethoxy)phenol
- 4-Iodo-2-(trifluoromethoxy)aniline
- 2-Fluoro-5-(trifluoromethoxy)aniline
Uniqueness
4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, iodine, and trifluoromethoxy groups provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C7H3F4IO2 |
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Molecular Weight |
322.00 g/mol |
IUPAC Name |
4-fluoro-2-iodo-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3F4IO2/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2,13H |
InChI Key |
GCQVUJQPJZQVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)F)I)O |
Origin of Product |
United States |
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